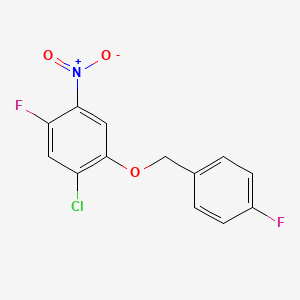1-Chloro-5-fluoro-2-(4-fluorobenzyloxy)-4-nitrobenzene
CAS No.: 439095-66-6
Cat. No.: VC3837731
Molecular Formula: C13H8ClF2NO3
Molecular Weight: 299.65 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 439095-66-6 |
|---|---|
| Molecular Formula | C13H8ClF2NO3 |
| Molecular Weight | 299.65 g/mol |
| IUPAC Name | 1-chloro-5-fluoro-2-[(4-fluorophenyl)methoxy]-4-nitrobenzene |
| Standard InChI | InChI=1S/C13H8ClF2NO3/c14-10-5-11(16)12(17(18)19)6-13(10)20-7-8-1-3-9(15)4-2-8/h1-6H,7H2 |
| Standard InChI Key | SFPVMXVZFBGMGH-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=C(C(=C2)[N+](=O)[O-])F)Cl)F |
Introduction
Structural Characteristics and Nomenclature
The compound’s systematic name reflects its substitution pattern on the benzene ring:
-
Position 1: Chlorine substituent.
-
Position 2: 4-Fluorobenzyloxy group (–O–CH₂C₆H₄–F).
-
Position 4: Nitro group (–NO₂).
-
Position 5: Fluorine substituent.
The molecular formula is C₁₃H₈ClF₂NO₃, with a molecular weight of 315.66 g/mol. Key structural features include:
-
Electron-withdrawing groups (Cl, NO₂, F) that direct electrophilic substitution reactions to specific ring positions .
-
The 4-fluorobenzyloxy group introduces steric bulk and modulates electronic effects, potentially enhancing binding interactions in pharmaceutical contexts .
Synthetic Pathways and Reaction Optimization
Core Benzene Ring Functionalization
The synthesis likely begins with a pre-functionalized nitrobenzene derivative. For example, 1-chloro-5-fluoro-4-nitrobenzene could serve as a precursor, with subsequent etherification at position 2. A representative pathway involves:
-
Nitration and Halogenation:
-
Etherification via Nucleophilic Substitution:
Purification and Characterization
-
Chromatography: Flash column chromatography (hexane/ethyl acetate) isolates the product .
-
Spectroscopic Data:
Physicochemical Properties
| Property | Value/Description |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Solubility | Soluble in DCM, DMF; insoluble in H₂O |
| LogP | ~3.2 (calculated) |
| Stability | Stable under inert atmosphere |
The nitro group contributes to high density (~1.5 g/cm³) and thermal stability, while the fluorobenzyloxy group enhances lipophilicity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume